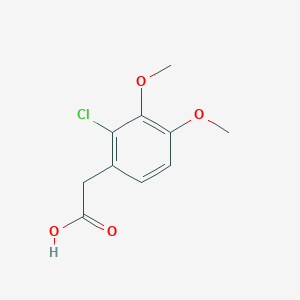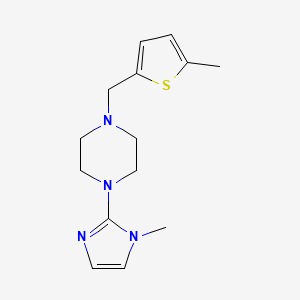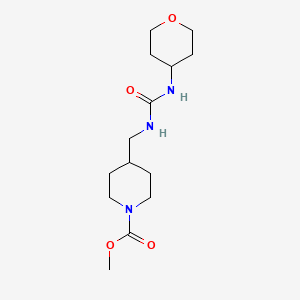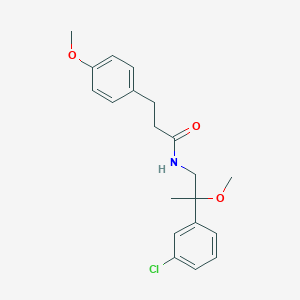
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid (2-CDPA) is a phenylacetic acid derivative that has been widely studied due to its wide range of applications in scientific research. It has been used in various scientific studies ranging from organic synthesis to biochemistry and physiology. 2-CDPA has been used to synthesize a range of compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis and Structural Characterization
The compound 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, derived from a similar core structure, was synthesized through a condensation reaction, showcasing its potential in the formation of complex molecules. The study detailed the angles and structural relationships within the molecule, contributing to our understanding of its physical and chemical properties (Cantalupo, Crundwell, & Glagovich, 2010).
Crystal Structure and Interactions
Investigations into compounds like (3,4-dimethoxyphenyl)acetic acid and their hydrates provide insights into their crystal structures and hydrogen-bonding interactions. This research is crucial for understanding the compound's behavior in various states and potential applications in material science (Hachuła, Nowak, & Kusz, 2008).
Biological Interactions and Applications
Interaction with DNA
A Cobalt(II) complex involving 3,4-dimethoxyphenyl acetic acid was synthesized and its interaction with DNA was studied. This type of research is fundamental for the development of new drugs and understanding the interaction mechanisms at a molecular level (Hu, Guan, & Zhao, 2013).
Enzymatic Modification for Antioxidant Capacity
Studies on compounds structurally related to 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid, like 2,6-dimethoxyphenol, have been modified enzymatically to produce dimers with increased antioxidant capacity. This research opens pathways to the creation of bioactive compounds with potential health benefits (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Anti-inflammatory Properties
Derivatives of related compounds, like N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, have been synthesized and showed anti-inflammatory activities. This research is crucial in the quest for new and more effective anti-inflammatory drugs (Nakhostin, Mirseyyedhosein, Toolabi, Khodabakhsh, Aghamiri, Ghaffari, Shafaroodi, Shayesteh, Amini, Shafiee, & Navidpour, 2016).
Propriétés
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMSELFCQDNGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)



![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)

![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)






![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
